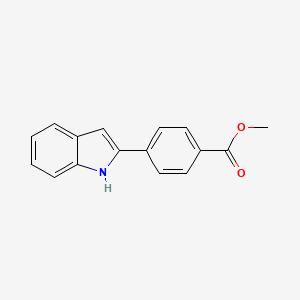

![molecular formula C6H6N4 B1589254 1H-Pyrazolo[3,4-c]pyridin-3-amine CAS No. 76006-17-2](/img/structure/B1589254.png)

1H-Pyrazolo[3,4-c]pyridin-3-amine

Vue d'ensemble

Description

“1H-Pyrazolo[3,4-c]pyridin-3-amine” is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

There are various methods for the synthesis of this compound derivatives . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported, which shows good detonation performances and low sensitivities .

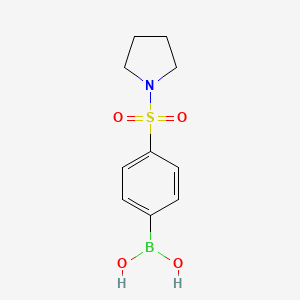

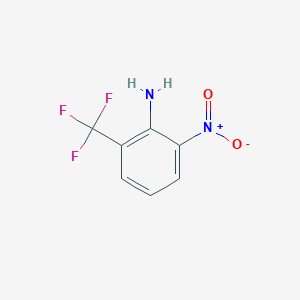

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied extensively . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

1H-Pyrazolo[3,4-c]pyridin-3-amine : sert de précurseur clé dans la synthèse de divers composés hétérocycliques. Ces structures sont importantes en raison de leur présence dans de nombreuses molécules pharmacologiquement actives. La polyvalence de ce composé permet l'introduction de divers substituants, ce qui peut conduire à la création de nouvelles molécules avec des applications thérapeutiques potentielles .

Activité biologique

Les dérivés de This compound ont été largement étudiés pour leurs activités biologiques. Ils présentent un large éventail de propriétés biologiques, notamment des activités anti-inflammatoires, anticancéreuses et antivirales. Cela les rend précieux dans le développement de nouveaux médicaments et agents thérapeutiques .

Études de docking moléculaire

Ce composé est également utilisé dans les études de docking moléculaire pour prédire l'orientation d'une molécule vers le site actif d'une protéine. Grâce à ces études, les chercheurs peuvent comprendre les interactions et les affinités de liaison potentielles, ce qui est crucial pour les processus de conception et de découverte de médicaments .

Développement d'agents diagnostiques

La structure chimique de This compound permet la fixation de divers groupes fonctionnels, ce qui en fait un échafaudage approprié pour le développement d'agents diagnostiques. Ces agents peuvent être utilisés en imagerie médicale pour détecter et surveiller diverses maladies .

Chimie agricole

Dans le domaine de la chimie agricole, les dérivés de This compound sont explorés pour leur utilisation potentielle comme pesticides ou herbicides. Leur diversité structurale permet de cibler des ravageurs ou des mauvaises herbes spécifiques, contribuant au développement de produits chimiques agricoles plus efficaces et plus sélectifs .

Science des matériaux

Les propriétés électroniques uniques des dérivés de This compound en font des candidats pour une utilisation en science des matériaux, en particulier dans la création de semi-conducteurs organiques. Ces matériaux sont essentiels au développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that interact with these bases.

Mode of Action

Given the structural similarity to purine bases, it’s possible that this compound may interact with its targets in a manner similar to these bases, potentially interfering with processes such as DNA replication or protein synthesis .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1H-Pyrazolo[3,4-c]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in DNA replication and repair, thereby influencing cellular processes related to genetic stability .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . By influencing these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it can induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, thereby inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to either upregulation or downregulation of target genes, depending on the context .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt essential cellular processes at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within the cell . The compound’s interaction with cofactors, such as NADH and ATP, also plays a role in its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The localization of this compound within these organelles is crucial for its activity, as it allows the compound to interact with key biomolecules involved in cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments within the cell, such as the endoplasmic reticulum and Golgi apparatus . The localization of this compound within these compartments can affect its activity and function, as it allows the compound to interact with different sets of biomolecules .

Propriétés

IUPAC Name |

1H-pyrazolo[3,4-c]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZRIKTZAOPKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452008 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76006-17-2 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

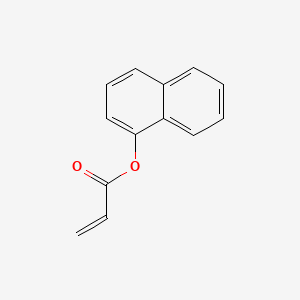

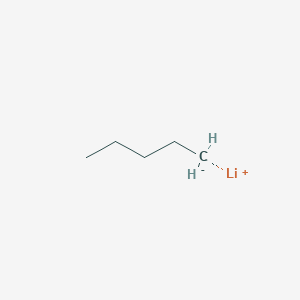

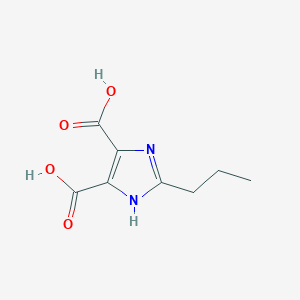

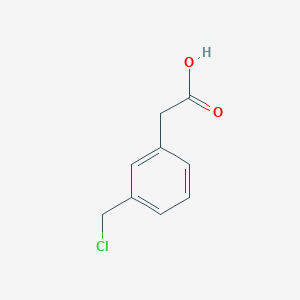

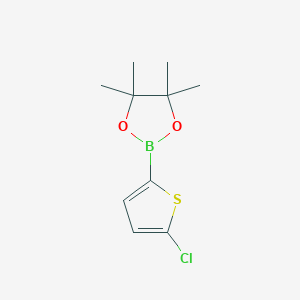

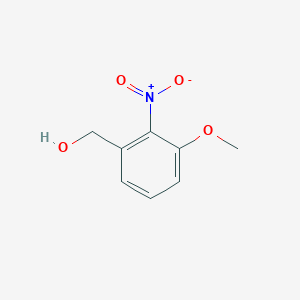

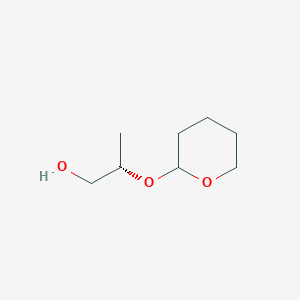

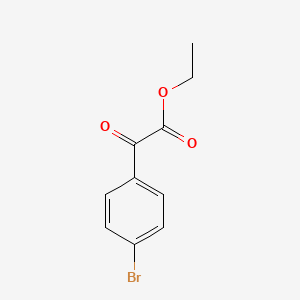

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.